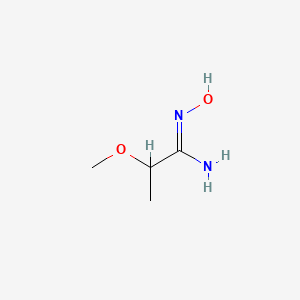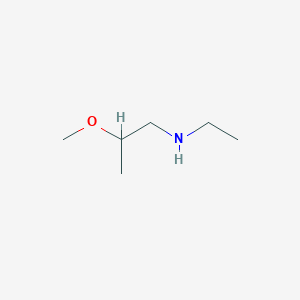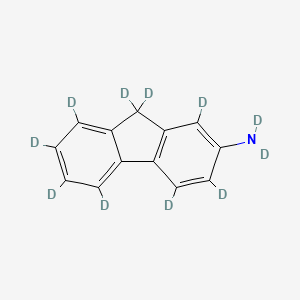
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
Overview
Description
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is a fluorinated organic compound characterized by its trifluoromethyl groups and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyridine-4-carboxylic acid.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Trifluoromethylation: The activated acid chloride is then treated with trifluoromethylating agents like trifluoromethyl lithium or trifluoromethyl copper reagents to introduce the trifluoromethyl group.
Reduction: The resulting trifluoromethylated compound undergoes reduction to form the final product.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl pyridine carboxylic acids.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.
Industry: It is used in the production of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various applications. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar fluorinated compounds, such as:
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate: Used in polymer chemistry.
Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether:
Hexafluoroisopropyl methacrylate: Used in the production of fluorinated polymers.
These compounds share the common feature of trifluoromethyl groups but differ in their molecular structures and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-3-4(1-2-15-5)6(16)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRRUDFKGXQRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)
![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)
![4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol](/img/structure/B1529847.png)

![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)

![5-Amino-2-Cbz-2-azaspiro[3.3]heptane](/img/structure/B1529854.png)


